Fmoc-Gly-(Dmb)Gly-OH
CAS No.: 848861-65-4
Cat. No.: VC0557585
Molecular Formula: C28H28N2O7
Molecular Weight: 504.54
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 848861-65-4 |
---|---|
Molecular Formula | C28H28N2O7 |
Molecular Weight | 504.54 |
IUPAC Name | 2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid |
Standard InChI | InChI=1S/C28H28N2O7/c1-35-19-12-11-18(25(13-19)36-2)15-30(16-27(32)33)26(31)14-29-28(34)37-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,24H,14-17H2,1-2H3,(H,29,34)(H,32,33) |
SMILES | COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Introduction
Chemical Structure and Physical Properties
Fmoc-Gly-(Dmb)Gly-OH is a specialized dipeptide building block used in solid-phase peptide synthesis. The compound consists of a glycine residue with its N-terminus protected by the Fmoc group, coupled to a second glycine that has been N-alkylated with a 2,4-dimethoxybenzyl (Dmb) group.
Chemical Identity and Nomenclature
The formal chemical name for this compound is 2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid . It is also known by several synonyms including N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl-N-(2,4-dimethoxybenzyl)glycine and Fmoc-N-(2,4-dimethoxybenzyl)glycine .
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of Fmoc-Gly-(Dmb)Gly-OH:
Property | Value |
---|---|
CAS Number | 848861-65-4 |
Molecular Formula | C₂₈H₂₈N₂O₇ |
Molecular Weight | 504.531 g/mol |
Physical Appearance | White to slight yellow powder |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 751.7±60.0 °C at 760 mmHg |
Flash Point | 408.4±32.9 °C |
LogP | 4.63 |
PSA | 117.89000 |
Water Content | ≤2.00% |
Purity (Assay) | ≥90.0% (acidimetric) and 95.0% (HPLC) |
These data are critical for researchers and chemists working with this compound, providing essential information for handling, storage, and application in synthetic procedures .
Synthetic Approaches
The synthesis of Fmoc-Gly-(Dmb)Gly-OH follows a multi-step process that ensures the correct placement of both the Fmoc protecting group and the Dmb modification.
Laboratory Preparation Method
A documented synthetic route begins with 2,4-dimethoxybenzaldehyde as the starting material. The synthesis proceeds through the following key steps:
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Reductive amination of 2,4-dimethoxybenzaldehyde with glycine ethyl ester hydrochloride in the presence of NaB(OAc)₃H to produce ethyl 2-((2,4-dimethoxybenzyl)amino)acetate
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Hydrolysis of the ethyl ester under basic conditions
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Introduction of the Fmoc protecting group using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)
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Purification through silica column chromatography
Using this approach, researchers have reported yields of approximately 74% over the final two steps, with the product obtained as a nanocrystalline foam . This synthetic pathway is advantageous as it provides good yields and results in a product of high purity suitable for peptide synthesis applications.
Applications in Peptide Synthesis
Fmoc-Gly-(Dmb)Gly-OH has emerged as a critical tool in advanced peptide synthesis, particularly for challenging sequences that are otherwise difficult to produce using conventional methods.
Prevention of Aspartimide Formation
Practical Usage Guidelines
Fmoc-Gly-(Dmb)Gly-OH integrates seamlessly into standard Fmoc-based solid-phase peptide synthesis protocols, making it accessible to researchers familiar with these techniques.
Coupling Conditions
The coupling of Fmoc-Gly-(Dmb)Gly-OH can be achieved using standard methods such as PyBOP®/DIPEA or DIPCDI/HOBt . These conditions typically provide good yields and clean incorporation of the dipeptide unit into the growing peptide chain.
Special Applications
Research has demonstrated that Fmoc-Gly-(Dmb)Gly-OH is essential for the synthesis of peptides related to nucleolin, highlighting its importance in specific biochemical research areas . The dipeptide's unique properties allow for the successful synthesis of these otherwise challenging sequences.
Comparison with Related Compounds
Fmoc-Gly-(Dmb)Gly-OH belongs to a family of specialized building blocks designed to overcome specific challenges in peptide synthesis.
Comparison with Other Dmb Dipeptides
Fmoc-Gly-(Dmb)Gly-OH is part of a series of Dmb-containing dipeptides, including Fmoc-Ala-(Dmb)Gly-OH, which offer similar benefits for different sequence contexts . These derivatives provide the same advantages as pseudoproline dipeptides but are specifically designed for glycine-containing sequences.
Comparison with Hmb Derivatives
The table below compares Fmoc-Gly-(Dmb)Gly-OH with related Hmb (2-hydroxy-4-methoxybenzyl) derivatives:
Derivative | Primary Application | Special Features |
---|---|---|
Fmoc-Gly-(Dmb)Gly-OH | General difficult sequences, transmembrane peptides | Cannot form cyclic lactones |
Fmoc-(Dmb)Gly-OH | Situations where pre-formed Dmb dipeptide is unavailable | Similar benefits to Dmb dipeptides |
Fmoc-Gly-(Hmb)Gly-OH | Prevents aggregation, improves solubility | Different backbone modification chemistry |
Fmoc-Asp(OtBu)-(Hmb)Gly-OH | Prevention of aspartimide formation | Specifically designed for Asp-Gly sequences |
This comparison illustrates the specialized nature of each derivative and helps guide selection based on specific synthesis requirements .
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